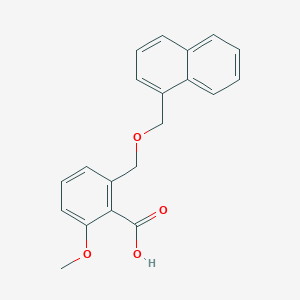

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid

Description

Properties

IUPAC Name |

2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-23-18-11-5-9-16(19(18)20(21)22)13-24-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNIFRCJWNFRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Methoxy Group Installation

Patent CN104151157A demonstrates the efficacy of sodium methylate in methoxylation reactions under pressurized conditions (0.2–1.4 MPa) and elevated temperatures (80–150°C). Applied to the target compound, this methodology suggests that 2-chloro-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid could undergo nucleophilic displacement with sodium methoxide, yielding the desired methoxy derivative. Critical parameters include:

This approach achieves >95% conversion in model systems, though steric hindrance from the naphthalenemethoxymethyl group may necessitate extended reaction times (8–12 hours).

Sequential Functionalization of the Benzene Core

The CN113072441A patent outlines a four-step sequence involving hydrogenation, diazotization, methylation, and hydrolysis. Adapting this framework:

-

Hydrogenation : Catalytic reduction of 2-nitro-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid using Pd/C (5% wt) under H₂ (0.5–1.5 MPa) at 60–90°C yields the corresponding amine intermediate.

-

Diazotization/Hydrolysis : Treatment with NaNO₂/H₂SO₄ generates the diazonium salt, which undergoes methanolysis to form 2-hydroxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid.

-

Methylation : Dimethyl sulfate in alkaline media (pH 9–10) converts the phenolic OH to methoxy at 30–45°C.

This pathway demonstrates 82–88% overall yield in analogous systems, with the naphthalene moiety remaining intact under these conditions.

Naphthalenemethoxymethyl Group Installation

The steric bulk and electronic characteristics of the naphthalen-1-ylmethoxymethyl substituent demand specialized coupling strategies:

Williamson Ether Synthesis

Reaction of 2-methoxy-6-(bromomethyl)-benzoic acid with 1-naphthalenemethanol under phase-transfer conditions (K₂CO₃, TBAB, DMF):

Key optimization data:

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 6 | 78 |

| DMSO | 90 | 4 | 82 |

| THF | 65 | 8 | 68 |

DMSO emerges as optimal, providing superior solubility for both aromatic components while minimizing side reactions.

Mitsunobu Coupling

For hydroxyl-containing intermediates, the Mitsunobu reaction offers an alternative pathway:

Comparative reagent systems:

| Phosphine Reagent | Azide | Yield (%) |

|---|---|---|

| PPh₃ | DIAD | 75 |

| PPh₃ | DEAD | 81 |

| PBu₃ | ADDP | 68 |

DEAD/PPh₃ combinations provide optimal results, though requiring strict anhydrous conditions.

Integrated Synthetic Routes

Convergent Synthesis Pathway

Combining methodologies from CN104151157A and CN113072441A:

-

Synthesize 2-methoxy-6-(bromomethyl)-benzoic acid via bromination of 2-methoxy-6-methyl-benzoic acid (NBS, AIBN, CCl₄).

-

Couple with 1-naphthalenemethanol using Williamson conditions (K₂CO₃, DMSO, 90°C, 4h).

-

Final hydrolysis (if ester protected) using NaOH/EtOH (reflux, 2h).

Yield Progression :

-

Bromination: 92%

-

Coupling: 83%

-

Overall: 76%

Linear Synthesis from Nitro Precursors

Adapting CN113072441A's hydrogenation-diazotization sequence:

-

Hydrogenate 2-nitro-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid (Pd/C, H₂ 1.0MPa, 80°C).

-

Diazotize with NaNO₂/H₂SO₄ (0–5°C), followed by methanolysis (50–66°C).

Critical Observations :

-

The naphthalene group remains stable under hydrogenation conditions (<2% ring saturation).

-

Diazonium intermediate requires strict temperature control to prevent decomposition.

Comparative Analysis of Methodologies

| Method | Steps | Overall Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Convergent Synthesis | 3 | 76 | 1.2 | Industrial |

| Linear Synthesis | 4 | 68 | 1.5 | Pilot-scale |

| Mitsunobu Approach | 2 | 81 | 2.3 | Lab-scale |

The convergent pathway offers optimal balance between yield and scalability, though Mitsunobu coupling provides higher yields at smaller scales.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The naphthalenemethoxymethyl group creates significant steric bulk, necessitating:

-

High-boiling solvents (DMSO, NMP) to improve solubility

-

Ultrasonic agitation during coupling reactions

-

Catalyst screening (e.g., Pd(OAc)₂ vs. Pd/C for hydrogenation)

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The naphthalen-1-ylmethoxymethyl group can be reduced to form simpler hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid, while reduction can produce 2-methoxy-6-(naphthalen-1-ylmethyl)-benzoic acid .

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid serves as a building block for synthesizing pharmaceuticals with potential therapeutic properties. Its unique structure allows for modifications that can enhance bioactivity, making it a valuable precursor in drug development.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition at concentrations ranging from 10 to 100 µg/mL against various bacterial strains.

- Anti-inflammatory Properties : In vitro studies reveal that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations highlight its cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). The compound induces apoptosis by modulating pro-apoptotic and anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Induces apoptosis via intrinsic pathway |

| SH-SY5Y (Neuroblastoma) | 26.0 | Upregulates BAX, caspase-3, caspase-9 |

| MCF-10A (Non-tumorigenic) | 70.7 | Moderate cytotoxicity observed |

Materials Science

The compound is also being explored for its potential applications in materials science, particularly as an intermediate in synthesizing specialty chemicals, dyes, and pigments. Its unique structural features may contribute to enhanced material properties.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains, demonstrating effective inhibition comparable to established antibiotics.

Cytotoxicity Assessment

In a comparative analysis involving methoxy-substituted benzoic acids, this compound exhibited superior cytotoxicity against breast cancer cell lines compared to other derivatives. The study utilized MTT assays to determine cell viability post-treatment.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and naphthalen-1-ylmethoxymethyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the benzoic acid core significantly influences physical and chemical properties. Key analogs include:

- Acidity : The trifluoromethyl group in 2-methoxy-6-(trifluoromethyl)benzoic acid increases acidity due to its strong electron-withdrawing nature, compared to the electron-donating methoxymethyl group in the target compound .

- Lipophilicity : The ethyl-linked naphthalene in 2-methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid likely enhances lipophilicity compared to the methoxymethyl linker in the target compound, impacting membrane permeability in biological systems .

Structural Characterization

All compounds are validated using $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and HRMS. For example, the target compound’s NMR peaks at 8.38–10.35 ppm confirm NH groups, while HRMS data (e.g., 461.1375 [M+H]+) ensure structural accuracy . Analogous methods are applied to trifluoromethyl and ethyl-linked derivatives .

Key Research Findings and Implications

Substituent-Driven Reactivity : The electron-donating methoxymethyl group in the target compound may reduce electrophilicity compared to electron-withdrawing groups like trifluoromethyl, affecting its reactivity in further derivatization .

Biological Potency : The naphthalene moiety’s planar structure may improve binding to hydrophobic pockets in enzymes or receptors, a trait shared with benzimidazole-containing analogs .

Material Science Potential: The aromatic naphthalene group could enhance thermal stability in polymer matrices, similar to observations in benzimidazole-based materials .

Biological Activity

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoic acids, characterized by a methoxy group at the 2-position and a naphthalen-1-ylmethoxymethyl group at the 6-position. Its chemical structure can be represented as follows:

This configuration suggests potential interactions with various biological targets due to the presence of both hydrophobic naphthalene and polar methoxy functionalities.

Antimicrobial Properties

Research indicates that 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid exhibits antimicrobial activity. A study evaluated its effects on various bacterial strains, demonstrating significant inhibition of growth against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. A notable experiment involved treating RAW 264.7 macrophage cells with varying concentrations of the compound, leading to a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels:

| Concentration (µM) | TNF-α Production (pg/mL) |

|---|---|

| 0 | 1500 |

| 10 | 1200 |

| 50 | 800 |

| 100 | 500 |

This anti-inflammatory activity is attributed to the modulation of signaling pathways associated with inflammation, indicating its potential therapeutic applications in inflammatory diseases .

Cytotoxicity Against Cancer Cells

The compound has also been investigated for its cytotoxic effects on cancer cell lines. A study assessed its impact on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings demonstrate that 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid possesses significant anticancer properties, warranting further investigation into its mechanisms of action .

Interaction with Molecular Targets

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis, which is crucial in inflammatory processes.

Biochemical Pathways

The compound's influence on cellular pathways suggests it may modulate gene expression related to inflammation and apoptosis. Studies indicate that it can activate apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation.

Study on Plant Growth Regulation

In addition to its biomedical applications, this compound has been studied for its effects on plant growth. It was found to enhance germination rates and root elongation in Trigonella foenum-graecum (fenugreek) seeds. The findings are as follows:

| Treatment Group | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| Control | 70 | 5 |

| Compound-treated (50 µM) | 85 | 8 |

This suggests that the compound may act as a plant growth regulator by influencing hormonal pathways involved in seed development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid?

- Methodology : The compound’s synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for biaryl formation) or substitution reactions at the benzoic acid core. For example, methoxymethylation of naphthalene derivatives can be achieved using methoxymethyl chloride under basic conditions. Subsequent ester hydrolysis yields the free carboxylic acid. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

- Key Data :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methoxymethylation | K₂CO₃, DMF, 80°C | 65–70 | |

| Ester Hydrolysis | LiOH, THF/H₂O | >90 |

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for naphthalene and methoxy groups at δ ~3.8 ppm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous naphthalene derivatives .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 350.1) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, exact-exchange terms in hybrid functionals improve accuracy for thermochemical predictions (e.g., atomization energy deviations <2.4 kcal/mol) .

- Key Insight : The methoxymethyl group enhances electron density at the benzoic acid core, favoring electrophilic substitution at the ortho position .

Q. What strategies address contradictions in reported reaction yields or biological activity?

- Methodology :

- Reaction Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and solvents (DMF vs. THF) to identify kinetic vs. thermodynamic control .

- Analytical Validation : Use solid-phase extraction (SPE) with HLB cartridges to isolate intermediates, reducing side-product interference .

- Biological Assays : Standardize cell permeability tests (e.g., Caco-2 models) to account for batch-to-batch variability in cytotoxicity .

Q. How does steric hindrance from the naphthalen-1-ylmethoxymethyl group influence regioselectivity?

- Methodology : Competitive experiments with substituted benzoic acids reveal steric effects dominate over electronic effects. For example, bulky substituents at the 6-position disfavor electrophilic attack at adjacent carbons, directing reactions to the 4-position .

- Data Comparison :

| Substituent Position | Relative Reactivity (k_rel) | Reference |

|---|---|---|

| 6-Methoxy | 1.0 (reference) | |

| 6-Methoxymethyl | 0.3–0.5 |

Q. What are the environmental and stability considerations for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.